N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Overview
Description
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide: is a synthetic organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a chlorobenzyl group, a methylphenylsulfonyl group, and a prolinamide moiety
Preparation Methods
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with proline to form the sulfonyl prolinamide intermediate.
Alkylation: The final step involves the alkylation of the sulfonyl prolinamide intermediate with 2-chlorobenzyl chloride under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.
Chemical Reactions Analysis
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of signaling pathways: The compound may affect signaling pathways related to cell growth, differentiation, and apoptosis.
Interaction with receptors: It can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-1-[(4-methylphenyl)sulfonyl]glycinamide: This compound has a glycine moiety instead of a proline moiety, which may result in different biological activities and chemical properties.
N-(2-chlorobenzyl)-1-[(4-methylphenyl)sulfonyl]alaninamide: This compound contains an alanine moiety, which may affect its solubility and reactivity compared to the prolinamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-8-10-16(11-9-14)26(24,25)22-12-4-7-18(22)19(23)21-13-15-5-2-3-6-17(15)20/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMOOALDSGOPOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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